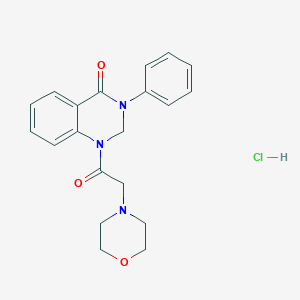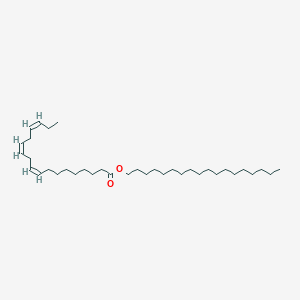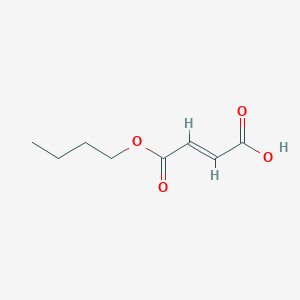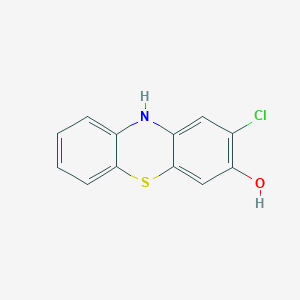
Disiloxane, methoxypentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, methoxypentamethyl- is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a molecular formula of C8H24O2Si2 and a molecular weight of 216.46 g/mol. This compound is primarily used as a solvent and reagent in various laboratory experiments, particularly in the field of organic chemistry.
Mecanismo De Acción
Disiloxane, methoxypentamethyl- is primarily used as a solvent and reagent in various laboratory experiments. Its mechanism of action is primarily based on its ability to dissolve and react with organic compounds. As a solvent, it dissolves organic compounds by forming hydrogen bonds with them. As a reagent, it reacts with organic compounds through various mechanisms, including nucleophilic substitution, addition, and elimination reactions.
Biochemical and Physiological Effects:
Disiloxane, methoxypentamethyl- has no known biochemical or physiological effects on living organisms. However, it should be handled with care and used in a well-ventilated area as it is flammable and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disiloxane, methoxypentamethyl- has several advantages for lab experiments. It is a highly polar solvent that can dissolve a wide range of organic compounds. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and has low viscosity, making it easy to handle and measure accurately.
However, disiloxane, methoxypentamethyl- also has some limitations for lab experiments. It is a flammable liquid that should be handled with care. It is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
In the future, disiloxane, methoxypentamethyl- may find new applications in various fields of scientific research. Its unique properties, such as its high polarity and low viscosity, make it an ideal solvent for a wide range of organic compounds. Its ability to react with organic compounds through various mechanisms also makes it a valuable reagent in organic synthesis. Further research may lead to the discovery of new applications for this compound, particularly in the field of organic chemistry.
Métodos De Síntesis
Disiloxane, methoxypentamethyl- is typically synthesized through the reaction of methanol and pentamethyl disiloxane in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group of methanol attacks the silicon atom of pentamethyl disiloxane, resulting in the formation of disiloxane, methoxypentamethyl- and methanol as a byproduct.
Aplicaciones Científicas De Investigación
Disiloxane, methoxypentamethyl- finds extensive use in scientific research, particularly in the field of organic chemistry. It is used as a solvent and reagent in various laboratory experiments involving the synthesis of organic compounds. Its unique properties, such as its low boiling point, high polarity, and low viscosity, make it an ideal solvent for a wide range of organic compounds. It is also used as a reagent in various organic reactions, including the synthesis of esters, amides, and ethers.
Propiedades
Número CAS |
18156-38-2 |
|---|---|
Nombre del producto |
Disiloxane, methoxypentamethyl- |
Fórmula molecular |
C6H18O2Si2 |
Peso molecular |
178.38 g/mol |
Nombre IUPAC |
methoxy-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C6H18O2Si2/c1-7-10(5,6)8-9(2,3)4/h1-6H3 |
Clave InChI |
DIBFCVPKSNXGHE-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(C)O[Si](C)(C)C |
SMILES canónico |
CO[Si](C)(C)O[Si](C)(C)C |
Otros números CAS |
18156-38-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)










